

# Adagrasib vs. Sotorasib: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angeloylisogomisin O*

Cat. No.: *B1150683*

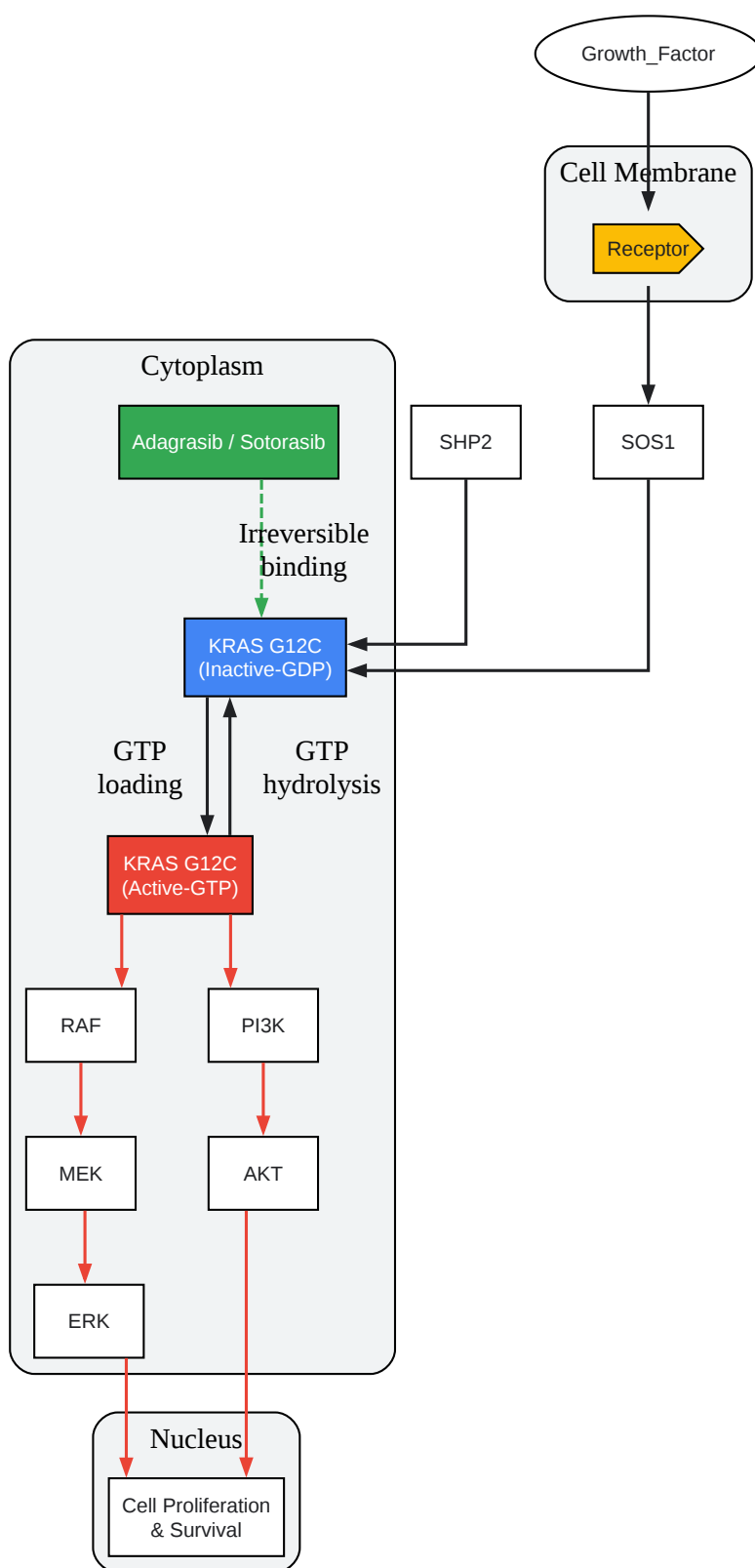
[Get Quote](#)

For drug development professionals and researchers in the oncology space, the emergence of targeted therapies against KRAS G12C mutations has marked a significant turning point. This guide provides a detailed comparison of two leading KRAS G12C inhibitors, Adagrasib and Sotorasib, focusing on their clinical trial data, experimental protocols, and mechanisms of action.

## Mechanism of Action

Both Adagrasib and Sotorasib are small molecule inhibitors that specifically and irreversibly target the KRAS G12C mutant protein.<sup>[1][2][3]</sup> The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.<sup>[1]</sup> The G12C mutation, a substitution of glycine to cysteine at codon 12, traps the KRAS protein in its active state, leading to uncontrolled cell proliferation and tumor growth.<sup>[1]</sup>

Adagrasib and Sotorasib covalently bind to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive GDP-bound state.<sup>[1][2]</sup> This action inhibits downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the suppression of tumor cell growth.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Caption:** Simplified KRAS signaling pathway and the inhibitory action of Adagrasib and Sotorasib.

## Clinical Trial Data Comparison

The pivotal clinical trials for Adagrasib and Sotorasib in non-small cell lung cancer (NSCLC) are the KRYSTAL-1 and CodeBreak 100/200 studies, respectively. The following tables summarize the key efficacy and safety data from these trials.

### Efficacy in KRAS G12C-Mutated NSCLC

Efficacy Endpoint	Adagrasib (KRYSTAL-1)	Sotorasib (CodeBreak 100/200)
Objective Response Rate (ORR)	42.9% <sup>[4]</sup>	37.1% (Phase 2) <sup>[5]</sup> , 28.1% (Phase 3) <sup>[6]</sup>
Disease Control Rate (DCR)	Not explicitly stated in all sources	80.6% (Phase 2) <sup>[5]</sup>
Median Progression-Free Survival (PFS)	6.5 months <sup>[4]</sup>	6.8 months (Phase 2) <sup>[4]</sup> , 5.6 months (Phase 3) <sup>[6]</sup>
Median Overall Survival (OS)	12.6 months <sup>[4]</sup>	12.5 months (Phase 2) <sup>[5]</sup>
Median Duration of Response (DoR)	8.5 months <sup>[7]</sup>	11.1 months (Phase 2) <sup>[5]</sup>

Note: Data is compiled from different phases of clinical trials and cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.<sup>[8]</sup>

## Safety Profile

Adverse Event (Any Grade)	Adagrasib (KRYSTAL-1)	Sotorasib (CodeBreak 100)
Diarrhea	48% <a href="#">[9]</a>	Commonly reported <a href="#">[5]</a>
Nausea	54% <a href="#">[9]</a>	Commonly reported <a href="#">[5]</a>
Vomiting	34% <a href="#">[9]</a>	Commonly reported <a href="#">[5]</a>
Fatigue	28% <a href="#">[9]</a>	Commonly reported <a href="#">[5]</a>
Hepatotoxicity	Increased ALT (23%) <a href="#">[9]</a>	A known risk <a href="#">[5]</a>
Treatment Discontinuation Rate	6.9% <a href="#">[4]</a>	Not explicitly stated in all sources

## Experimental Protocols

### Adagrasib (KRYSTAL-1, NCT03785249)

The KRYSTAL-1 study is a Phase 1/2, multiple expansion cohort trial designed to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of Adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[\[2\]](#)

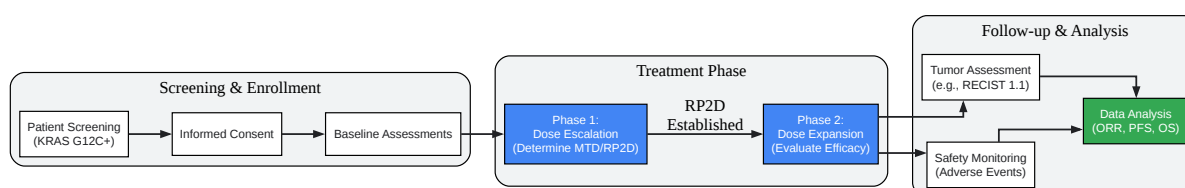
- Study Design: The trial included a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by expansion cohorts in various tumor types.[\[1\]](#)
- Patient Population: Patients with unresectable or metastatic solid tumors with a documented KRAS G12C mutation who had received at least one prior systemic therapy.[\[10\]](#)
- Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[\[1\]](#)
- Primary Endpoints:
  - Phase 1: Safety and tolerability, determination of the maximum tolerated dose (MTD) and RP2D.[\[1\]](#)
  - Phase 2: Objective Response Rate (ORR) as assessed by RECIST v1.1.[\[11\]](#)

- Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[11]

## Sotorasib (CodeBreak 100, NCT03600883)

The CodeBreak 100 study is a Phase 1/2, open-label, multicenter trial to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Sotorasib in subjects with solid tumors with a KRAS G12C mutation.[3]

- Study Design: The trial consisted of a dose-escalation phase and dose-expansion cohorts. [12]
- Patient Population: Adult patients with locally advanced or metastatic solid tumors with a KRAS p.G12C mutation who had received prior systemic therapies. Key exclusion criteria included active brain metastases.[13]
- Intervention: Sotorasib administered orally once daily, with the Phase 2 dose established at 960 mg.[14]
- Primary Endpoints:
  - Phase 1: Safety and tolerability, determination of MTD and/or RP2D.
  - Phase 2: ORR.[14]
- Secondary Endpoints: DoR, DCR, PFS, and OS.[14]



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for Phase 1/2 clinical trials of Adagrasib and Sotorasib.

## Conclusion

Both Adagrasib and Sotorasib have demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly NSCLC. While their mechanisms of action are similar, there are nuances in their clinical profiles, including efficacy and safety, that researchers and clinicians should consider. Indirect comparisons suggest comparable efficacy, though some differences in adverse event profiles have been noted.[4][15] As more data from ongoing and future clinical trials become available, a more definitive understanding of the relative positioning of these two important targeted therapies will emerge.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 6. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 7. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients' clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 13. UCSF Solid Tumor Trial → PK, and Efficacy of Sotorasib (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreak 100) [clinicaltrials.ucsf.edu]
- 14. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreak 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adagrasib vs. Sotorasib: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150683#clinical-trial-data-for-compound-name]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)